N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE
Description
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride is a benzothiazole-derived compound with a complex structure featuring a chloro-substituted benzothiazole core, a dimethylaminoethyl side chain, and a methoxybenzamide moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S.ClH/c1-23(2)11-12-24(19(25)13-7-5-6-8-15(13)26-3)20-22-17-16(27-4)10-9-14(21)18(17)28-20;/h5-10H,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKZAOBJPAYIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CC=C3OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This is followed by the introduction of the dimethylaminoethyl and methoxybenzamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzothiazole compounds.
Scientific Research Applications
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHOXYBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural similarities with benzothiazole and benzodithiazine derivatives reported in the literature. Below is a comparative analysis based on the provided evidence and analogous compounds:
Key Observations:
Heterocyclic Core Differences : The target compound’s benzothiazole core differs from the benzodithiazine systems in and , which include additional sulfur atoms and sulfonyl groups. This structural distinction impacts electronic properties and binding affinities.
Substituent Effects: The 7-chloro and 4-methoxy groups on the benzothiazole core may enhance lipophilicity and metabolic stability compared to the methyl and cyano substituents in and .
Functional Group Contributions: The dimethylaminoethyl side chain and hydrochloride salt in the target compound likely improve solubility and bioavailability relative to the hydrazine derivatives in and , which exhibit higher thermal stability but lower solubility.
Spectroscopic Trends : IR and NMR data from analogous compounds suggest that the target compound’s amide and methoxy groups would produce distinct signals (e.g., C=O stretch ~1650 cm⁻¹ in IR, methoxy protons at δ ~3.8 ppm in ¹H NMR).
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential applications in drug development.
The compound's IUPAC name is this compound. Its molecular formula is C19H24ClN5O2S, and it has a molecular weight of 421.94 g/mol. The structural characteristics of the compound suggest potential interactions with biological targets due to the presence of halogen and methoxy groups, which can influence its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis.
- Receptor Modulation : It could modulate signaling pathways by interacting with various receptors, leading to alterations in cellular functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds in the benzothiazole class. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10a | A-549 | 0.02 |
| 11c | HCT-116 | 0.08 |
| Doxorubicin | A-549 | 0.04 |
These results indicate that compounds structurally similar to this compound may exhibit comparable or superior anticancer activity compared to established chemotherapeutics like doxorubicin .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using the DPPH radical scavenging assay. Compounds derived from similar structures demonstrated moderate DPPH radical-scavenging activity, suggesting potential for further development as antioxidant agents .
Antimicrobial Activity
Preliminary studies indicate that benzothiazole derivatives possess antimicrobial properties. While specific data for this compound is limited, related compounds have shown effectiveness against various bacterial strains, highlighting a promising area for future research .
Case Studies
- In Vitro Studies : A series of in vitro experiments conducted on various cancer cell lines (A-549, MCF7, HCT-116) demonstrated that certain derivatives exhibited IC50 values ranging from 0.02 to 0.08 μM, indicating strong antiproliferative effects compared to traditional agents like doxorubicin .
- Mechanistic Studies : Research into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
